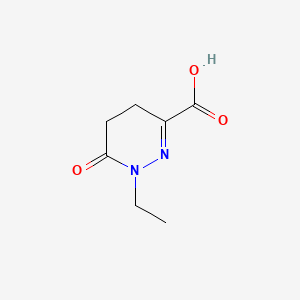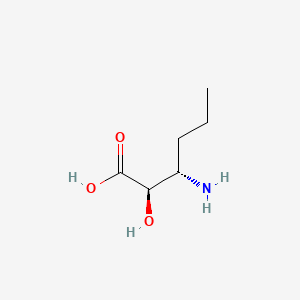
(2R,3S)-3-Amino-2-hydroxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-Amino-2-hydroxyhexanoic acid, also known as L-serine, is a non-essential amino acid that plays a vital role in various physiological processes in the human body. L-serine is synthesized endogenously in the body and is also obtained from dietary sources. This amino acid is involved in the biosynthesis of proteins, nucleotides, and lipids, and is also a precursor for the synthesis of other amino acids such as glycine and cysteine.
作用機序
(2R,3S)-3-Amino-2-hydroxyhexanoic acid acts as a substrate for various enzymes involved in the synthesis of proteins, nucleotides, and lipids. It is also an important precursor for the synthesis of other amino acids such as glycine and cysteine. (2R,3S)-3-Amino-2-hydroxyhexanoic acid has been shown to activate the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation. (2R,3S)-3-Amino-2-hydroxyhexanoic acid also acts as a neurotransmitter in the central nervous system and is involved in the regulation of synaptic transmission.
Biochemical and Physiological Effects:
(2R,3S)-3-Amino-2-hydroxyhexanoic acid has several biochemical and physiological effects on the human body. It is involved in the biosynthesis of proteins, nucleotides, and lipids, and is also a precursor for the synthesis of other amino acids such as glycine and cysteine. (2R,3S)-3-Amino-2-hydroxyhexanoic acid has been shown to improve cognitive function, reduce neuroinflammation, and protect neurons from oxidative stress and apoptosis. It has also been shown to inhibit tumor growth and metastasis by inducing apoptosis and reducing angiogenesis.
実験室実験の利点と制限
One of the advantages of using (2R,3S)-3-Amino-2-hydroxyhexanoic acid in lab experiments is its availability and low cost. (2R,3S)-3-Amino-2-hydroxyhexanoic acid can be easily synthesized or obtained from dietary sources. It is also a non-toxic amino acid and can be used in high concentrations without adverse effects. However, one of the limitations of using (2R,3S)-3-Amino-2-hydroxyhexanoic acid in lab experiments is its instability in solution. (2R,3S)-3-Amino-2-hydroxyhexanoic acid can easily degrade and form unwanted byproducts, which can affect the accuracy of the results.
将来の方向性
There are several future directions for the research on (2R,3S)-3-Amino-2-hydroxyhexanoic acid. One of the areas of interest is the development of (2R,3S)-3-Amino-2-hydroxyhexanoic acid-based therapies for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ALS. Another area of research is the use of (2R,3S)-3-Amino-2-hydroxyhexanoic acid as a potential adjuvant therapy for cancer. (2R,3S)-3-Amino-2-hydroxyhexanoic acid has also been studied for its potential role in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanism of action of (2R,3S)-3-Amino-2-hydroxyhexanoic acid and its potential therapeutic applications.
合成法
(2R,3S)-3-Amino-2-hydroxyhexanoic acid can be synthesized via several methods. One of the most common methods is the enzymatic conversion of 3-phosphoglycerate to (2R,3S)-3-Amino-2-hydroxyhexanoic acid by the enzyme phosphoglycerate dehydrogenase. This process occurs in the liver and kidney and is regulated by the availability of glucose and insulin. Another method is the microbial fermentation of glucose or other carbohydrates using bacteria such as Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis. These bacteria are genetically modified to overproduce (2R,3S)-3-Amino-2-hydroxyhexanoic acid, which can then be extracted and purified.
科学的研究の応用
(2R,3S)-3-Amino-2-hydroxyhexanoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). (2R,3S)-3-Amino-2-hydroxyhexanoic acid has been shown to improve cognitive function, reduce neuroinflammation, and protect neurons from oxidative stress and apoptosis. (2R,3S)-3-Amino-2-hydroxyhexanoic acid has also been studied for its potential role in cancer therapy. It has been shown to inhibit tumor growth and metastasis by inducing apoptosis and reducing angiogenesis.
特性
IUPAC Name |
(2R,3S)-3-amino-2-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFGOYXLBOWNGQ-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@H](C(=O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

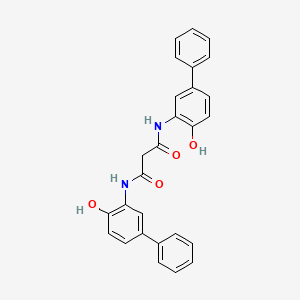
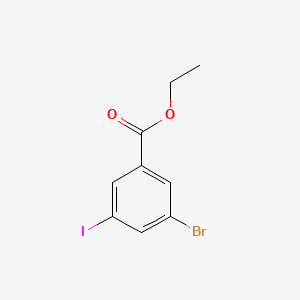



![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)
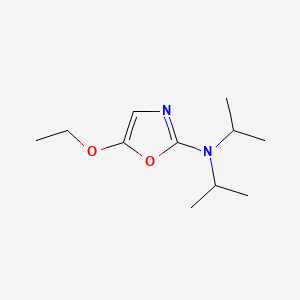
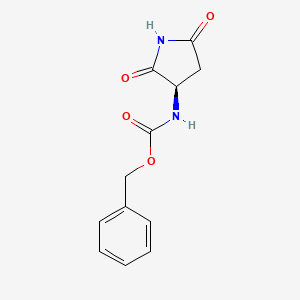
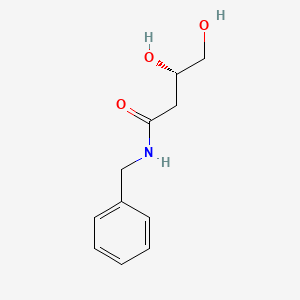
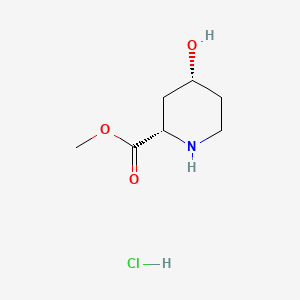
![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)
